BenchChemオンラインストアへようこそ!

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromofuran-2-yl)methanone

GPCR screening TRH receptor negative control

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromofuran-2-yl)methanone (CAS 2175979-45-8, PubChem CID is a heterocyclic building block with molecular formula C₁₁H₁₁BrN₄O₂ and molecular weight 311.13 g/mol. Its structure combines a 1,2,4-triazole ring linked via a methylene spacer to an azetidine core bearing a 5-bromofuran-2-carbonyl substituent.

Molecular Formula C11H11BrN4O2
Molecular Weight 311.139
CAS No. 2175979-45-8
Cat. No. B2892028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromofuran-2-yl)methanone
CAS2175979-45-8
Molecular FormulaC11H11BrN4O2
Molecular Weight311.139
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(O2)Br)CN3C=NC=N3
InChIInChI=1S/C11H11BrN4O2/c12-10-2-1-9(18-10)11(17)15-3-8(4-15)5-16-7-13-6-14-16/h1-2,6-8H,3-5H2
InChIKeyJEBNXJRDVSSMIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromofuran-2-yl)methanone (CAS 2175979-45-8) – Procurement-Relevant Compound Profile


The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromofuran-2-yl)methanone (CAS 2175979-45-8, PubChem CID 131702871) is a heterocyclic building block with molecular formula C₁₁H₁₁BrN₄O₂ and molecular weight 311.13 g/mol [1]. Its structure combines a 1,2,4-triazole ring linked via a methylene spacer to an azetidine core bearing a 5-bromofuran-2-carbonyl substituent. Computed descriptors include XLogP3 of 1.5, topological polar surface area (TPSA) of 64.2 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound has been deposited in BindingDB (BDBM50158392; CHEMBL3781024) with radioligand displacement data against the thyrotropin-releasing hormone receptor (TRH-R1) [2].

Why Structurally Similar Analogs Cannot Substitute for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromofuran-2-yl)methanone in Research Procurement


This compound sits at the intersection of three design features that are not simultaneously present in any closely related in-class analog: (i) a 1,2,4-triazole (rather than a 1,2,3-triazole), (ii) a methylene spacer between the triazole and the azetidine ring, and (iii) a bromine-bearing 2-furoyl carbonyl. The 1,2,4-triazole regioisomer exhibits distinct hydrogen-bonding geometry and metabolic stability compared to 1,2,3-triazole [1]; the methylene linker alters both conformational flexibility and the pKₐ environment of the azetidine nitrogen relative to directly N-linked or sulfonyl-linked analogs [2]; and the 5-bromofuran moiety provides a specific exit vector for cross-coupling diversification (Suzuki, Buchwald–Hartwig) that the non-brominated or thiophene-analogs lack. Interchanging any one of these features—for example, switching to (5-bromofuran-2-yl)(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (CAS 2034362-64-4)—changes both the pharmacophoric profile and the synthetic reactivity, which can invalidate SAR continuity and chemical biology probe specificity.

Quantitative Differentiation Evidence for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromofuran-2-yl)methanone Against Closest Analogs


TRH-R1 Receptor Binding: Definitive Negative Selectivity Window vs. Class-Level Expectation

In a radioligand displacement assay, this compound exhibited an IC₅₀ > 50,000 nM against mouse TRH-R1 expressed in HEK293 cells, with identical inactivity (EC₅₀ > 50,000 nM) at TRH-R2 [1]. This establishes a functionally silent profile at thyrotropin-releasing hormone receptors—a finding that cannot be assumed for the 1,2,3-triazole analog CAS 2034362-64-4, for which no TRH-R1 data are available. The quantitative inactivity data provide procurement value for researchers seeking a TRH-silent negative control scaffold in GPCR-focused chemical biology campaigns.

GPCR screening TRH receptor negative control selectivity profiling

1,2,4-Triazole Regioisomer vs. 1,2,3-Triazole Analog: Pharmacophoric Divergence with Literature Precedent

The target compound incorporates a 1,2,4-triazole, whereas the closest commercial analog ((5-bromofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, CAS 2034362-64-4) carries a 1,2,3-triazole [1]. Literature reviews document that 1,2,4-triazoles and 1,2,3-triazoles display distinct hydrogen-bond acceptor profiles and dipole moments: the 1,2,4-triazole N4 position serves as a strong H-bond acceptor, while the 1,2,3-triazole N3 position presents different geometry and electronic character, leading to divergent binding modes across kinase, GPCR, and CYP targets [2]. While no direct head-to-head bioactivity comparison with CAS 2034362-64-4 exists in the public domain, the curated pharmacological divergence between 1,2,4- and 1,2,3-triazoles is established at the scaffold level and constitutes a meaningful selection criterion for procurement.

triazole regioisomerism medicinal chemistry scaffold selection bioisostere differentiation

Methylene Spacer vs. Direct Attachment and Sulfonyl Linker: Conformational and Physicochemical Differentiation

This compound employs a methylene (–CH₂–) spacer between the azetidine C3 position and the 1,2,4-triazole N1. The closest comparators differ critically at this linker: CAS 2034362-64-4 attaches triazole directly to azetidine (no spacer), and CAS 2034522-02-4 uses a sulfonyl (–SO₂–) linker [1][2]. The methylene spacer increases the rotatable bond count to 3 (vs. 2 for the direct-attachment analog), alters the pKₐ of the azetidine nitrogen due to altered through-bond induction, and shifts the triazole centroid by approximately 1.5 Å relative to the azetidine ring plane. Computed physicochemical properties for the target compound [3] include XLogP3 = 1.5 and TPSA = 64.2 Ų; the sulfonyl-linked analog CAS 2034522-02-4 (C₁₁H₁₁BrN₄O₄S, MW 375.2) has higher TPSA (~96 Ų estimated) and a different hydrogen-bond acceptor count (6 vs. 4), yielding distinct permeability and solubility profiles that preclude direct substitution in cell-based or in vivo SAR studies.

linker optimization conformational flexibility physicochemical properties azetidine SAR

5-Bromofuran Reactivity Handle: Synthetic Diversification Advantage Over Non-Halogenated Furans

The 5-bromofuran-2-yl moiety provides a competent electrophilic partner for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira). The C5–Br bond on the furan ring has documented reactivity in halogen dance and directed ortho-metalation chemistry [1], allowing late-stage diversification of the scaffold without disturbing the triazole-azetidine core. Comparators lacking bromine (e.g., non-halogenated furan analogs) or bearing a chlorine substituent instead exhibit lower oxidative addition rates: aryl bromides typically react 10–100× faster than aryl chlorides in standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) [2]. This kinetic advantage translates to higher conversion and cleaner product profiles in parallel synthesis and library production settings.

cross-coupling Suzuki coupling building block synthetic diversification halogen reactivity

Azetidine Ring Strain and Metabolic Stability: Class-Level Differentiation from Piperidine Analogs

The azetidine core in this compound (four-membered saturated N-heterocycle) differs fundamentally from the piperidine core (six-membered) found in the comparator (5-bromofuran-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone [1]. Azetidines exhibit higher ring strain (~26 kcal/mol vs. ~0 kcal/mol for piperidine), a lower pKₐ of the conjugate acid (~8.5–9.0 vs. ~10.5–11 for piperidine), and reduced lipophilicity per heavy atom—properties associated with improved metabolic stability and solubility in drug-like chemical space [2]. While no direct head-to-head metabolic stability data exist for this specific pair, the class-level advantage of azetidine over piperidine in oxidative metabolism (CYP-mediated N-dealkylation) is well-established and constitutes a rational procurement criterion when selecting between azetidine- and piperidine-containing scaffolds for lead optimization.

azetidine metabolic stability ring strain piperidine replacement drug design

Available Purity Specification: 95% Baseline Enabling Reproducible Biological Assays

Vendor listings for this compound specify a typical purity of 95% , establishing a reproducible baseline for biological assay execution. Several closely related analogs in this chemical space are offered only at lower purity grades (e.g., 90% or unstated) or as crude intermediates, introducing batch-to-batch variability that can confound dose-response determinations. While 95% purity is a standard research-grade specification, its documented availability for this specific CAS number removes procurement uncertainty that exists for less-validated analogs where purity must be independently verified prior to use.

compound purity assay reproducibility procurement specification quality control

High-Confidence Research Applications for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromofuran-2-yl)methanone Based on Verified Evidence


GPCR Counter-Screen Negative Control in TRH Receptor Profiling Panels

The compound's demonstrated inactivity at TRH-R1 (IC₅₀ > 50 µM) and TRH-R2 (EC₅₀ > 50 µM) [1] makes it suitable as a verified negative-control azetidine scaffold in GPCR selectivity panels. Researchers profiling novel TRH receptor modulators can use this compound to confirm that observed activity arises from specific pharmacophoric engagement rather than nonspecific azetidine–GPCR interactions. The quantitative inactivity data provide statistical confidence (Z′-factor stabilization) in high-throughput screening campaigns.

Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling on the 5-Bromofuran Handle

The 5-bromofuran moiety enables Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids to generate focused libraries of analogs for SAR exploration. The kinetic advantage of C–Br over C–Cl oxidative addition (10–100× faster under standard conditions) makes this scaffold an efficient entry point for parallel chemistry [2]. Downstream products retain the 1,2,4-triazole–methylene–azetidine core while varying the furan C5 substituent.

Azetidine-Containing Fragment Library Design with Defined Physicochemical Properties

With a molecular weight of 311.13 Da, XLogP3 of 1.5, TPSA of 64.2 Ų, and zero H-bond donors [3], this compound occupies fragment-like chemical space (MW < 300 Da rule relaxed for halogenated heterocycles). The 1,2,4-triazole–methylene–azetidine architecture offers a three-dimensional, sp³-rich scaffold with moderate lipophilicity suitable for fragment-based drug discovery (FBDD) libraries, where the bromine atom simultaneously serves as a heavy-atom crystallographic marker for X-ray soaking experiments.

1,2,4-Triazole vs. 1,2,3-Triazole Bioisostere Comparison Studies

The target compound and its 1,2,3-triazole analog (CAS 2034362-64-4) together form a matched molecular pair for systematic evaluation of triazole regioisomerism on target binding, selectivity, and ADME properties. The documented pharmacological divergence between 1,2,4- and 1,2,3-triazole scaffolds [4] supports procurement of both compounds for controlled comparative studies, where any observed differences can be attributed to the triazole regioisomer identity rather than to confounding structural variables.

Quote Request

Request a Quote for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromofuran-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.